molecular formula C11H12N2O3 B10814889 5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide

5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide

Cat. No.: B10814889
M. Wt: 220.22 g/mol
InChI Key: PQPQPLLRIIZLAW-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide (CAS 907989-92-8) is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol . This compound is a member of the furan carboxamide class, which has been extensively studied in agricultural science for its fungicidal properties . The primary mechanism of action for this class of compounds is the inhibition of the succinate dehydrogenase (SDH) complex (Complex II) in the mitochondrial electron transport chain . By targeting this key enzymatic complex, SDH inhibitors disrupt cellular energy production in fungi, making this compound a valuable tool for researching antifungal mechanisms and resistance, particularly in relation to carboxin-resistant strains . While its primary established research applications are in agrochemistry, it also serves as a versatile synthetic intermediate or building block for the preparation of more complex heterocyclic compounds . Researchers utilize this compound in the development of novel synthetic pathways and for structure-activity relationship (SAR) studies aimed at creating new active molecules . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-5-12-11(14)8-7-10(16-13-8)9-4-3-6-15-9/h3-4,6-7H,2,5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPQPLLRIIZLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NOC(=C1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as the use of biomass-derived furfural, can also be considered to make the process more sustainable .

Scientific Research Applications

Medicinal Chemistry

5-(Furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathways . The compound's structure allows it to modulate biological pathways critical for cancer progression.
CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.65Induction of apoptosis via p53 activation
5bU9370.75Caspase activation leading to programmed cell death

The compound has been studied for its potential bioactivity:

  • Wnt Signaling Pathway Modulation : Research indicates that this compound may act as a modulator of the Wnt signaling pathway, which is crucial for cellular processes such as proliferation and differentiation. This modulation suggests potential applications in cancer treatment and regenerative medicine.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity. Its structural similarities to other known antimicrobial agents indicate that it could be effective against various pathogens, although specific studies are still needed to confirm these effects .

Industrial Applications

In the industrial sector, this compound serves as a building block in organic synthesis. Its chemical stability and reactivity make it suitable for developing new materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

The compound’s structural analogs vary primarily in the substituents attached to the carboxamide nitrogen or modifications to the oxazole/furan rings. These variations significantly influence physicochemical properties, target binding, and biological activity. Below is a systematic comparison:

Structural Analogues and Substituent Effects

SKL2001 (5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide)

  • Substituent : The propyl chain is modified with an imidazole group.
  • Activity : Acts as a Wnt/β-catenin signaling pathway agonist, promoting β-catenin stabilization and transcriptional activation .
  • Key Difference : The imidazole group enhances hydrogen bonding and metal coordination, critical for binding to kinase targets.

Ceapin-A7 (N-(1-{[2,4-bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide)

  • Substituent : A pyrazole ring bearing a bis(trifluoromethyl)benzyl group.
  • Activity : Modulates unfolded protein response (UPR) by inhibiting ATF6α activation .
  • Key Difference : The bulky, lipophilic trifluoromethyl groups increase membrane permeability and steric hindrance, influencing protein interactions.

5-(furan-2-yl)-N-[(6-phenylpyrimidin-4-yl)methyl]-1,2-oxazole-3-carboxamide

  • Substituent : A phenylpyrimidine-methyl group.
  • Properties: Higher molecular weight (346.34 vs.

Thiazolyl Hydrazone Derivatives ()

  • Core Structure : Thiazole-hydrazone with furan substituents.
  • Activity : Antifungal (MIC = 250 µg/mL against Candida utilis) and anticancer (IC50 = 125 µg/mL against MCF-7 cells) .
  • Key Difference : The thiazole-hydrazone scaffold introduces conjugation and planar geometry, favoring DNA interaction over oxazole-based compounds.
Physicochemical and Pharmacokinetic Comparisons
Compound Molecular Weight logP (Predicted) Key Substituent Effects
5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide ~265 ~2.1 Propyl chain balances hydrophobicity and flexibility.
SKL2001 313.3 ~1.8 Imidazole improves solubility but may reduce blood-brain barrier penetration.
Ceapin-A7 ~500 ~4.5 Trifluoromethyl groups increase lipophilicity and metabolic stability.
Thiazolyl Hydrazones () ~400–450 ~3.0 Chloro/nitro groups enhance electron-withdrawing effects, affecting redox stability.

Biological Activity

5-(Furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth examination of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, an oxazole moiety, and a carboxamide functional group, which contribute to its unique biological profile. The chemical structure can be represented as follows:

C11H12N2O3\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_3

This structure allows for various interactions with biological targets, making it a candidate for multiple therapeutic applications.

Research indicates that this compound exhibits several mechanisms of action:

  • Wnt/β-Catenin Pathway Modulation : The compound acts as an agonist of the Wnt/β-catenin signaling pathway, which is crucial in regulating cell proliferation and differentiation. This pathway's modulation has implications for cancer treatment and neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antibacterial properties against resistant bacterial strains, indicating potential applications in treating infections.
  • Anticancer Properties : The ability to influence cellular signaling pathways positions this compound as a promising candidate for anticancer drug development.

Biological Activity Data

The following table summarizes the biological activities associated with this compound and its derivatives:

Compound NameStructural FeaturesBiological Activity
This compoundFuran ring, oxazoleAnticancer, Antibacterial
5-(Furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamideImidazole substitutionAnticancer
5-(Furan-2-yl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamideMethyl substitutionAntibacterial

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell viability in ovarian cancer cells (OVCAR-3) with an IC50 value of approximately 31 µM . This suggests the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 156.47 µM against various strains including Staphylococcus aureus and Escherichia coli . These findings support the potential use of the compound in combating antibiotic-resistant infections.

Q & A

Basic: What are the key synthetic pathways for 5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide?

The synthesis involves multi-step reactions:

  • Coupling Reactions : The oxazole core is formed via [3+2] cycloaddition between nitrile oxides and alkynes, followed by furan substitution .
  • Amide Bond Formation : Propylamine is coupled to the oxazole-3-carboxylic acid intermediate using carbodiimide-based activators (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization ensure >95% purity .

Advanced: How can structural ambiguities in analogs of this compound be resolved experimentally?

  • X-ray Crystallography : Resolves stereochemical uncertainties in the oxazole-furan linkage (e.g., dihedral angle between rings) .
  • 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations to confirm regiochemistry of substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula discrepancies caused by isobaric fragments .

Basic: What is the mechanism of action of this compound in Wnt/β-catenin pathway activation?

The compound acts as a Wnt agonist by stabilizing β-catenin via inhibition of GSK-3β. It binds to Frizzled receptors, mimicking Wnt ligands and triggering downstream transcriptional activation .

Advanced: How to design experiments to assess off-target effects in Wnt pathway modulation?

  • Transcriptomic Profiling : RNA-seq of treated vs. untreated cells identifies non-canonical Wnt targets (e.g., Planar Cell Polarity genes) .
  • Kinase Selectivity Panels : Screen against 468 kinases to rule out unintended inhibition (e.g., CDK2, MAPK) .
  • CRISPR Knockout Models : Validate specificity using Frizzled/LRP6-deficient cell lines .

Basic: What biological activities are reported for structural analogs of this compound?

  • Antimicrobial : S-alkyl derivatives show moderate activity against S. aureus (MIC 32–64 µg/mL) .
  • Anticancer : Thiadiazole-triazole hybrids inhibit tumor cell proliferation (IC₅₀ 8–12 µM in HeLa) .
  • Anti-inflammatory : Furan-oxazole carboxamides reduce TNF-α secretion in macrophages by 40–60% .

Advanced: How to optimize bioactivity through substituent modifications?

  • Alkyl Chain Variation : Extending the N-propyl group to N-pentyl increases lipophilicity (logP +1.2) and S. aureus inhibition 2-fold .
  • Heterocycle Replacement : Substituting furan with thiophene enhances metabolic stability (t₁/₂ from 2.1 to 4.3 hours in hepatocytes) .
  • Electron-Withdrawing Groups : Adding -CF₃ to the oxazole ring improves Wnt agonism (EC₅₀ 0.8 µM vs. 2.3 µM for parent compound) .

Basic: What analytical methods validate purity and stability of this compound?

  • HPLC-PDA : Purity ≥98% confirmed using C18 columns (ACN/H₂O +0.1% TFA) .
  • Thermogravimetric Analysis (TGA) : Detects decomposition above 220°C, informing storage conditions .
  • Forced Degradation Studies : Acidic (0.1 M HCl) and oxidative (3% H₂O₂) conditions assess hydrolytic stability .

Advanced: How to reconcile contradictory bioactivity data across studies?

  • Meta-Analysis : Apply Fisher’s exact test to compare IC₅₀ values from independent assays (e.g., MTT vs. ATP-lite) .
  • Stratified Sampling : Control for cell line heterogeneity (e.g., Wnt pathway basal activity in HCT116 vs. SW480) .
  • QSAR Modeling : Identify physicochemical outliers (e.g., clogP >4 reduces solubility and false-negative activity) .

Advanced: What methodologies elucidate structure-activity relationships (SAR) for this scaffold?

  • Free-Wilson Analysis : Quantifies contributions of substituents (e.g., furan vs. thiophene adds +0.5 pIC₅₀) .
  • Molecular Dynamics Simulations : Predict binding poses with Frizzled receptors (RMSD <1.5 Å over 100 ns) .
  • Parallel Synthesis : Generate 50+ analogs via automated amide coupling to map steric tolerance .

Basic: How to determine physicochemical properties like solubility and logP?

  • Shake-Flask Method : Measure aqueous solubility (typically 5–20 µM in PBS pH 7.4) .
  • HPLC logP Estimation : Use C18 retention times calibrated against standards (logP ≈2.1) .
  • DSC/PXRD : Assess crystallinity and polymorph stability (melting point 148–152°C) .

Advanced: What strategies identify protein targets beyond Wnt pathway components?

  • Chemical Proteomics : Use biotinylated probes for pull-down assays + LC-MS/MS (e.g., identifies off-target binding to PDGFRβ) .
  • CETSA (Cellular Thermal Shift Assay) : Detect thermal stabilization of unintended targets (e.g., HSP90 at 45°C) .
  • SPR (Surface Plasmon Resonance) : Screen against 1,000+ human proteins to quantify binding kinetics .

Basic: How to assess compound stability under physiological conditions?

  • Plasma Stability Assay : Incubate in human plasma (37°C, 24h); >80% remaining indicates suitability for in vivo studies .
  • Microsomal Half-Life : Use liver microsomes + NADPH to estimate hepatic clearance (t₁/₂ ≈1.5 hours) .
  • Photostability Testing : Expose to UV light (ICH Q1B) to detect degradation products via LC-MS .

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